

Preclinical Profile of E7016: A Novel PARP Inhibitor for Enhanced Radiosensitization

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Compound of Interest

Compound Name: 4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.0²,7.0¹³,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one

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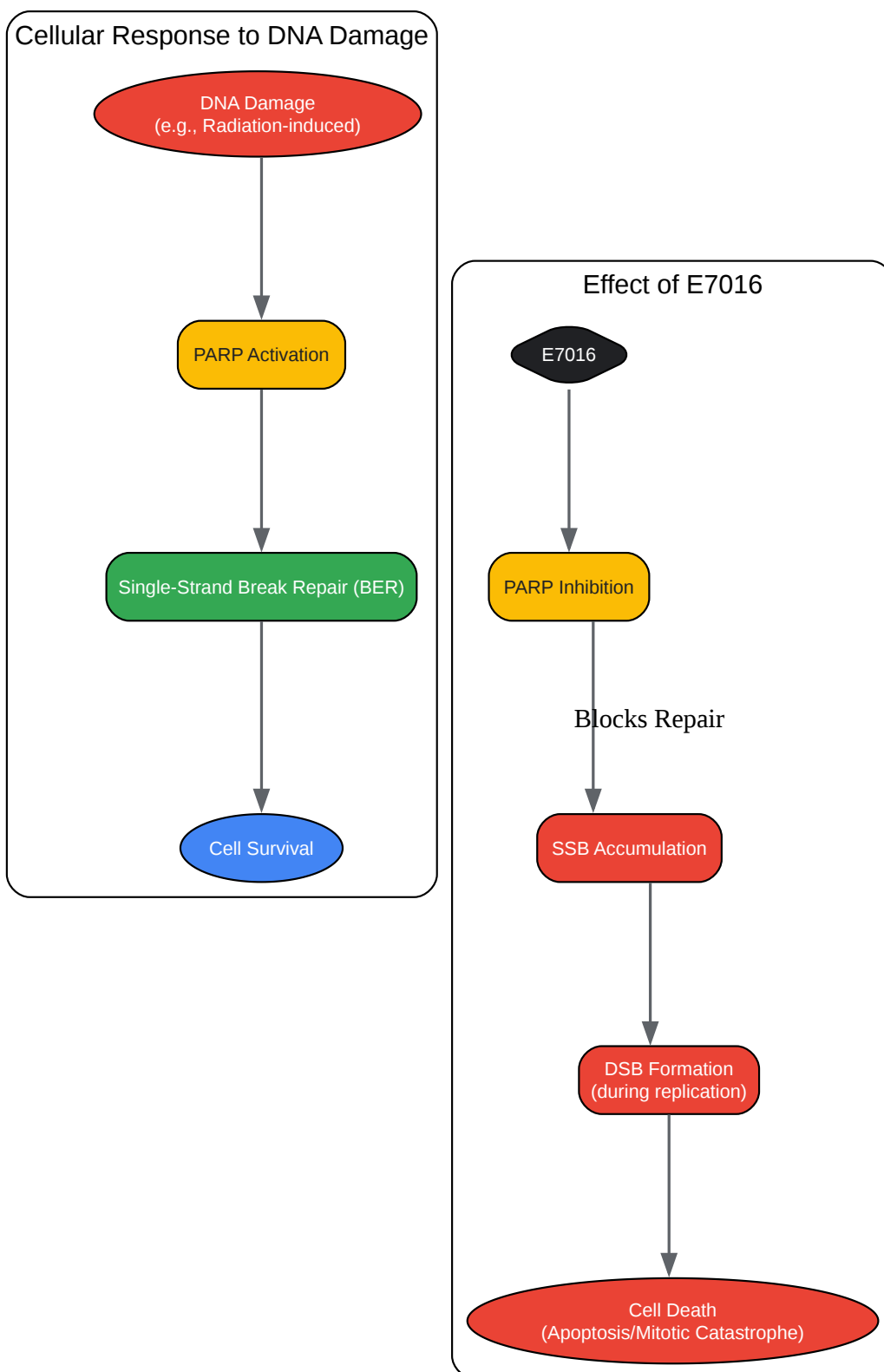
Introduction: E7016 (also known as GPI 21016) is an orally available small molecule inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) network. Preclinical investigations have highlighted its potential as a potent radiosensitizer, particularly in the context of glioblastoma multiforme (GBM). This technical guide provides a comprehensive overview of the preclinical data available for E7016, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

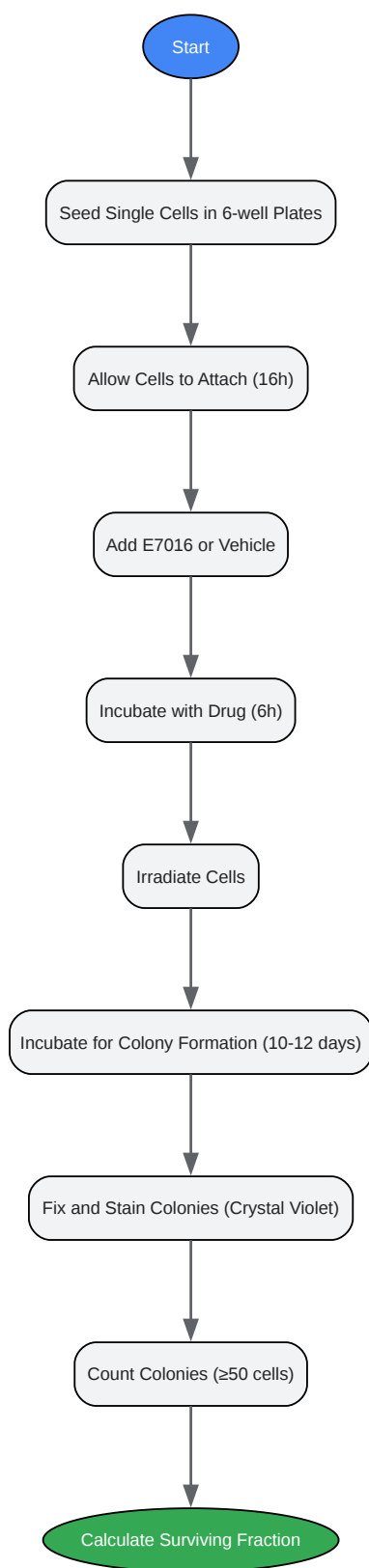
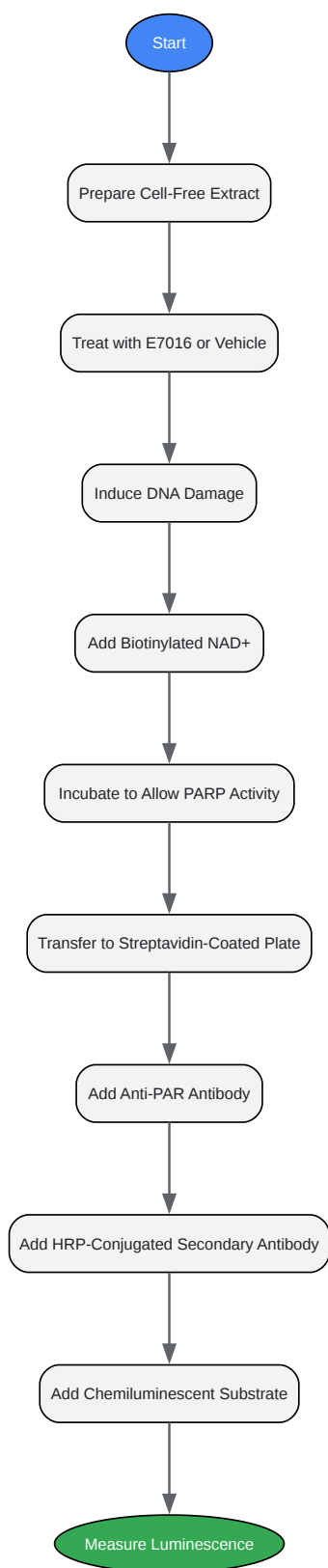
Mechanism of Action: Inhibition of PARP-Mediated DNA Repair

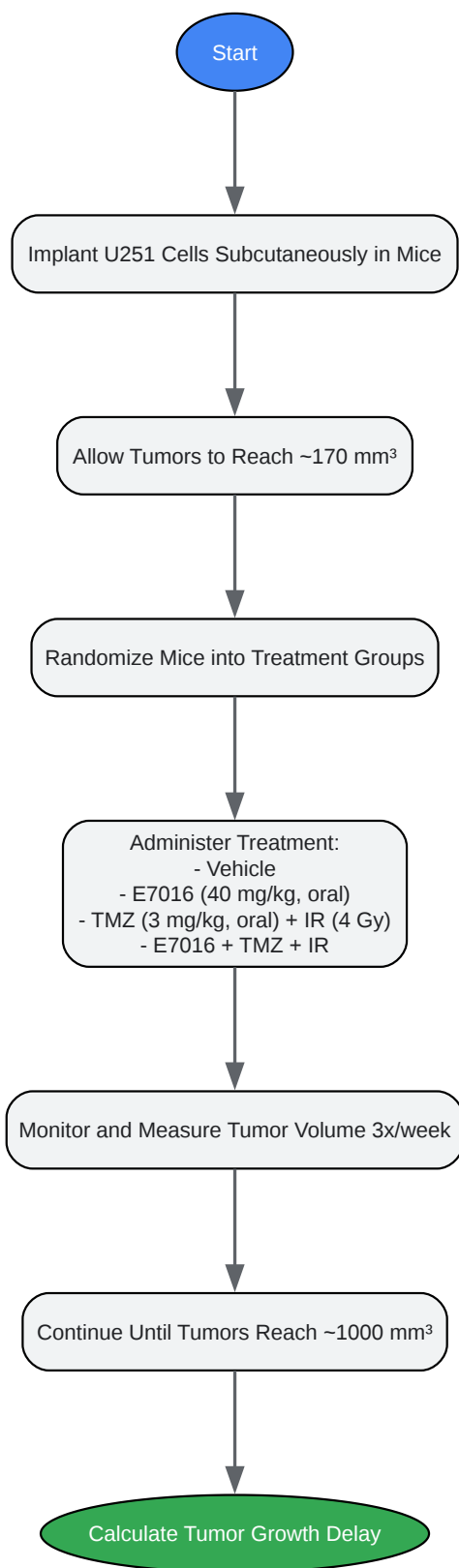
E7016 exerts its therapeutic effect by inhibiting the enzymatic activity of PARP. PARP plays a critical role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. By inhibiting PARP, E7016 prevents the efficient repair of SSBs. When DNA replication occurs, these unrepaired SSBs are converted into more cytotoxic DNA double-

strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as Homologous Recombination (HR), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The primary mechanism by which E7016 enhances the efficacy of radiotherapy is through the inhibition of DNA damage repair.[\[1\]](#)[\[4\]](#) Radiation therapy induces a variety of DNA lesions, including SSBs and DSBs. By preventing the PARP-mediated repair of these lesions, E7016 sensitizes tumor cells to the cytotoxic effects of radiation.







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References

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- 4. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor E7016 - PMC [pmc.ncbi.nlm.nih.gov]
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